3-Acetoxy-2-oxopropanol-13C2 Dimer
Description
3-Acetoxy-2-oxopropanol-¹³C₂ Dimer is an isotope-labeled analog of 3-Acetoxy-2-oxopropanol Dimer (A167630), itself derived from 1,3-Dihydroxyacetone Dimer (D450075) . The compound is distinguished by two ¹³C isotopes incorporated into its structure, resulting in a molecular formula of C₆¹³C₄H₁₆O₈ and a molecular weight of 268.2 g/mol . Key functional groups include acetoxy, ketone, and hydroxyl moieties, which influence its reactivity and applications.
Properties
Molecular Formula |
C₆¹³C₄H₁₆O₈ |
|---|---|
Molecular Weight |
268.2 |
Synonyms |
1-(Acetyloxy)-3-hydroxy-2-propanone-13C2 Dimer; 1,3-Dihydroxy-2-propanone Acetate-13C2 Dimer; 1-Hydroxy-3-acetoxy-2-propanone-13C2 Dimer |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Acetoxy-2-oxopropanol Dimer (Non-Isotope Version: A167630)
Structural Similarities :
Key Differences :
1,3-Dihydroxyacetone Dimer (D450075)
Structural Features :
Functional Contrasts :
Structural Divergence :
- These dimers feature β-aryl ether linkages (e.g., β-O-4) and phenolic hydroxyl groups, unlike the aliphatic acetoxy-ketone structure of the target compound .
- Applications: Primarily serve as lignin model compounds in polymer chemistry, contrasting with pharmaceutical roles of 3-Acetoxy-2-oxopropanol derivatives .
Branched Diols (e.g., 2-Ethyl-2-(Hydroxymethyl)Propane-1,3-Diol)
General Comparison :
- Molecular formula: C₇H₁₆O₃ (hypothetical for the diol); molecular weight: ~148.2 g/mol (estimated).
- Applications : Utilized in polyurethane and polymer synthesis, diverging from biomedical uses of the target compound .
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Primary Applications |
|---|---|---|---|---|
| 3-Acetoxy-2-oxopropanol-¹³C₂ Dimer | C₆¹³C₄H₁₆O₈ | 268.2 | Acetoxy, ketone, hydroxyl | Isotopic tracing, drug synthesis |
| 3-Acetoxy-2-oxopropanol Dimer | C₁₀H₁₆O₈ | 264.23 | Acetoxy, ketone, hydroxyl | Precursor for labeled compounds |
| 1,3-Dihydroxyacetone Dimer | C₆H₁₂O₆ | 180.16 | Hydroxyl, ketone | Antineoplastic agents |
| β-O-4 Dimer (Lignin Model) | Not specified | ~272 (typical) | β-aryl ether, hydroxyl | Polymer/lignin research |
| 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol | C₇H₁₆O₃ | 148.2 (estimated) | Hydroxyl | Polymer synthesis |
Research Findings and Limitations
- Isotopic Stability : The ¹³C₂ dimer’s isotopic labeling enhances metabolic study precision but may complicate synthetic routes due to isotope incorporation costs .
- Functional Group Influence: The acetoxy group in 3-Acetoxy-2-oxopropanol derivatives enables esterification reactions critical for drug intermediates, unlike dihydroxyacetone or lignin dimers .
- Knowledge Gaps: Limited data on solubility, stability, or direct comparative studies between these compounds in peer-reviewed literature. Current comparisons rely on structural and application inferences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
